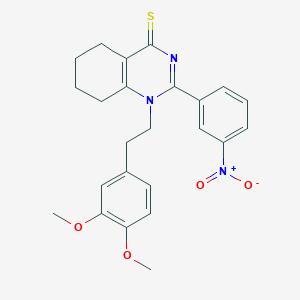

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

This compound is a tetrahydroquinazoline derivative featuring a thione group at position 4, a 3,4-dimethoxyphenethyl substituent at position 1, and a 3-nitrophenyl group at position 2.

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-30-21-11-10-16(14-22(21)31-2)12-13-26-20-9-4-3-8-19(20)24(32)25-23(26)17-6-5-7-18(15-17)27(28)29/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBOVGRVSPBHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethoxyphenethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure that incorporates a tetrahydroquinazoline core with both methoxy and nitro substituents. The molecular formula is , and its molecular weight is approximately 396.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with thione groups often exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic potential.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance its interaction with cellular targets involved in cancer progression.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated that it significantly inhibited cell proliferation, suggesting its potential as a lead compound for developing anticancer therapies .

- Inflammation Model : In an animal model of inflammation, the compound demonstrated a marked reduction in paw edema when administered, indicating its anti-inflammatory properties .

- Antioxidant Studies : In vitro assays showed that the compound effectively scavenged DPPH radicals, highlighting its potential as an antioxidant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

Tetrahydroquinazoline vs. Other Heterocycles

- Tetrahydroquinazoline-Thione vs. Phthalocyanine Derivatives () :

Compounds in and feature tetrabrominated phthalocyanine cores, which are macrocyclic aromatic systems with extended conjugation, enabling applications in photodynamic therapy. In contrast, the tetrahydroquinazoline core in the target compound is smaller and partially saturated, limiting conjugation but improving solubility and metabolic stability .

- Tetrahydroquinazoline-Thione vs. Triazole/Thiadiazole Derivatives (): Triazole and thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ) exhibit antiviral activity against HIV-1 and HIV-2.

Substituent Effects

Key Substituent Comparisons

3-Nitrophenyl vs. Methoxyphenyl Groups :

The electron-withdrawing nitro group in the target compound may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., compounds in ), which are electron-donating. This could affect binding to enzymes like cytochrome P450 or nitric oxide synthases .Thione vs. Ketone Groups : The thione group in the target compound replaces the ketone oxygen in analogs like the compound from . Thiones generally exhibit lower solubility in water but stronger metal-chelating capacity, which could influence bioavailability and mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.